4-(N-Maleimido)benzyltrimethylammonium iodide
4-(N-Maleimido)benzyltrimethylammonium iodide
4-(N-Maleimido)benzyltrimethylammonium iodide is an organic molecular entity.
Brand Name:
Vulcanchem
CAS No.:
34696-66-7
VCID:
VC20759776
InChI:
InChI=1S/C14H17N2O2.HI/c1-16(2,3)10-11-4-6-12(7-5-11)15-13(17)8-9-14(15)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1
SMILES:
C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-]
Molecular Formula:
C14H17IN2O2
Molecular Weight:
372.2 g/mol
4-(N-Maleimido)benzyltrimethylammonium iodide
CAS No.: 34696-66-7
Cat. No.: VC20759776
Molecular Formula: C14H17IN2O2
Molecular Weight: 372.2 g/mol
* For research use only. Not for human or veterinary use.

Description | 4-(N-Maleimido)benzyltrimethylammonium iodide is an organic molecular entity. |
---|---|
CAS No. | 34696-66-7 |
Molecular Formula | C14H17IN2O2 |
Molecular Weight | 372.2 g/mol |
IUPAC Name | [4-(2,5-dioxopyrrol-1-yl)phenyl]methyl-trimethylazanium;iodide |
Standard InChI | InChI=1S/C14H17N2O2.HI/c1-16(2,3)10-11-4-6-12(7-5-11)15-13(17)8-9-14(15)18;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | CYQZRTCPSJCHIO-UHFFFAOYSA-M |
SMILES | C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-] |
Canonical SMILES | C[N+](C)(C)CC1=CC=C(C=C1)N2C(=O)C=CC2=O.[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume